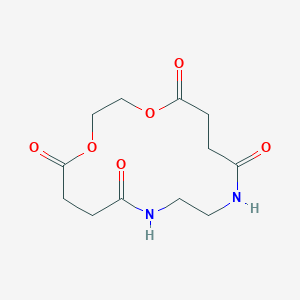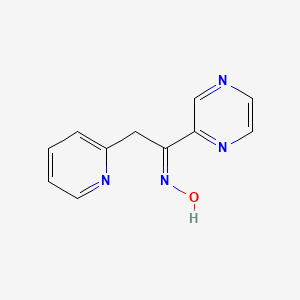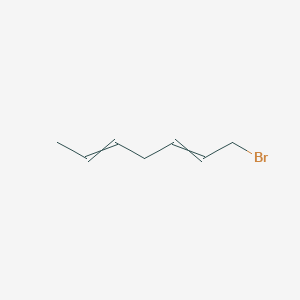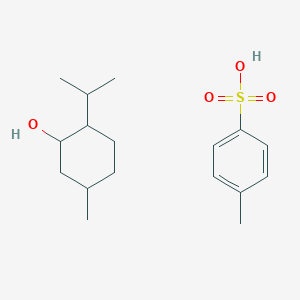
(-)-17-(p-Aminophenethyl)morphinan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-17-(p-Aminophenethyl)morphinan-3-ol is a compound that belongs to the morphinan class of chemicals These compounds are known for their significant pharmacological effects, particularly in the field of pain management
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (-)-17-(p-Aminophenethyl)morphinan-3-ol typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:
Formation of the Morphinan Backbone: This step involves the cyclization of a suitable precursor to form the morphinan skeleton.
Introduction of the p-Aminophenethyl Group: This step involves the attachment of the p-aminophenethyl group to the morphinan backbone through a series of reactions, such as nucleophilic substitution or reductive amination.
Final Modifications: This step includes any additional modifications required to obtain the final product, such as purification and crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(-)-17-(p-Aminophenethyl)morphinan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(-)-17-(p-Aminophenethyl)morphinan-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as pain relief and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (-)-17-(p-Aminophenethyl)morphinan-3-ol involves its interaction with specific molecular targets, such as opioid receptors. Upon binding to these receptors, the compound can modulate the activity of various signaling pathways, leading to its pharmacological effects. The exact pathways and targets involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
(-)-17-(p-Aminophenethyl)morphinan-3-ol can be compared with other morphinan derivatives, such as morphine and codeine. While all these compounds share a common morphinan backbone, this compound is unique due to the presence of the p-aminophenethyl group, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
List of Similar Compounds
- Morphine
- Codeine
- Hydromorphone
- Oxymorphone
Eigenschaften
CAS-Nummer |
63307-29-9 |
|---|---|
Molekularformel |
C24H30N2O |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(1R,9R,10R)-17-[2-(4-aminophenyl)ethyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C24H30N2O/c25-19-7-4-17(5-8-19)10-13-26-14-12-24-11-2-1-3-21(24)23(26)15-18-6-9-20(27)16-22(18)24/h4-9,16,21,23,27H,1-3,10-15,25H2/t21-,23+,24+/m0/s1 |
InChI-Schlüssel |
ZRCMOECJOLTRBV-QPTUXGOLSA-N |
Isomerische SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=C(C=C5)N |
Kanonische SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=C(C=C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


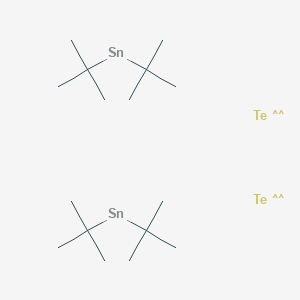

![N,N-Dimethyl-1-[(2-methylidenebutyl)sulfanyl]ethan-1-iminium bromide](/img/structure/B14513034.png)
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
![Bicyclo[2.2.1]heptane-7,7-dicarboxylic acid](/img/structure/B14513057.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)


